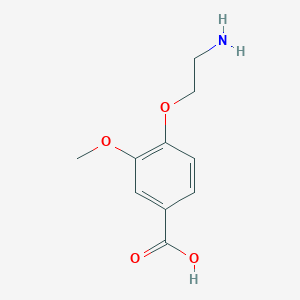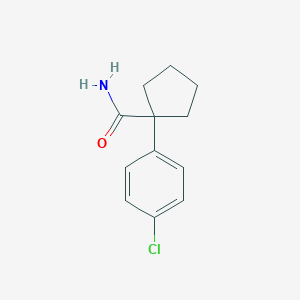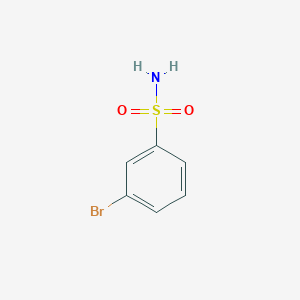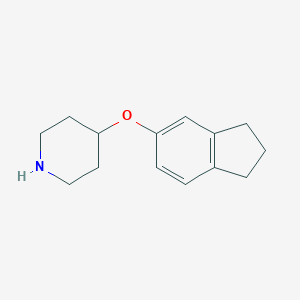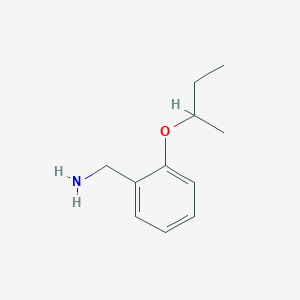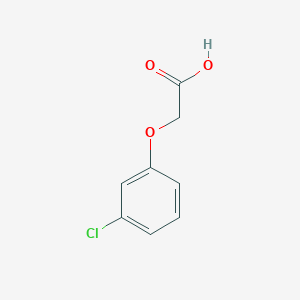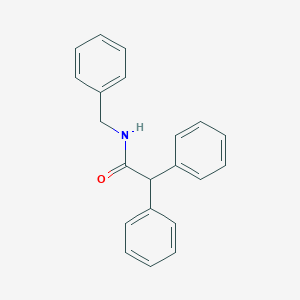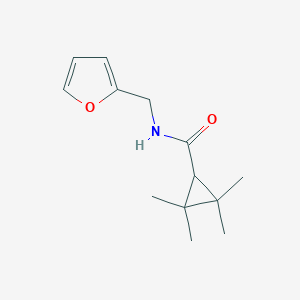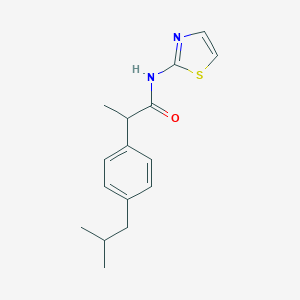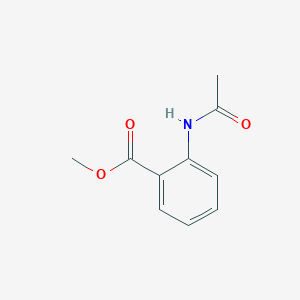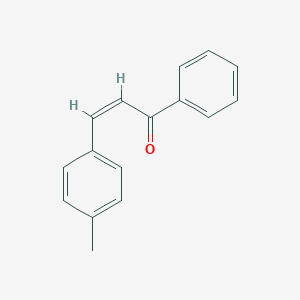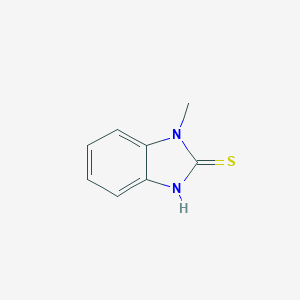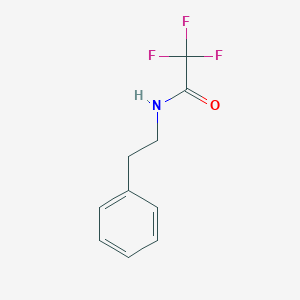
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide, also known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide acts as a nucleophile due to the presence of a carbonyl group and a trifluoromethyl group, which makes it a highly reactive compound. Its mechanism of action involves the formation of covalent bonds with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments, including its high reactivity, stability, and ease of handling. However, it also has limitations, including its toxicity and potential for environmental harm.
Direcciones Futuras
There are several future directions for the use of 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide in scientific research, including its potential application in the development of new pharmaceuticals and agrochemicals, as well as its use as a reagent in organic synthesis. Additionally, further research is needed to explore the potential environmental impacts of this compound and to develop safer and more sustainable synthesis methods.
In conclusion, this compound is a unique and versatile chemical compound that has significant potential for use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop safer and more sustainable methods for its synthesis and use.
Métodos De Síntesis
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with trifluoroacetic anhydride. The resulting product is then purified through recrystallization to obtain the final this compound compound.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has been utilized in various scientific research applications, including as a reagent in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a building block for the development of pharmaceuticals and agrochemicals.
Propiedades
| 458-85-5 | |
Fórmula molecular |
C10H10F3NO |
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
Clave InChI |
OOOAVFCDSWNAAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C(F)(F)F |
| 458-85-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


